molecular formula C16H14F2N4O2S B2524533 2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide CAS No. 2034417-12-2

2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2524533
CAS RN: 2034417-12-2
M. Wt: 364.37
InChI Key: WFNBZHNFQZANRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F2N4O2S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

A study involving the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moieties, similar in structure to the compound , reported antimicrobial activities. The synthesized compounds were tested against various pathogenic bacterial strains, such as Staphylococcus aureus and Escherichia coli, and fungal yeasts like Candida albicans, showcasing significant antimicrobial properties (Chandak et al., 2013).

Anticancer Evaluation

Another research effort synthesized benzenesulfonamide derivatives with pyrazole, pyrimidine, and pyridine moieties, which were then evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds exhibited promising anticancer activities, with IC50 values in a competitive range, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2014).

Anti-Inflammatory and Analgesic Applications

A study on celecoxib derivatives that included benzenesulfonamide and pyrazole groups revealed anti-inflammatory and analgesic activities. The research suggested that these compounds could serve as therapeutic agents without causing significant tissue damage in vital organs, which is a crucial consideration in drug development (Küçükgüzel et al., 2013).

Antileishmania Activity

Research on N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides highlighted significant differences in molecular conformation, which could influence their biological activity. These compounds were used in antileishmania studies, indicating their potential use in treating parasitic infections (Borges et al., 2014).

Synthesis and Reactivity

A study on the synthesis of sulfonamide derivatives explored the antimicrobial properties of these compounds. The research involved the creation of benzenesulfonamide derivatives conjugated with different hetero-bicyclic ring systems, displaying promising dual antibacterial and antifungal potencies (Abbas et al., 2017).

properties

IUPAC Name

2,6-difluoro-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2S/c1-22-12(8-15(21-22)11-4-3-7-19-9-11)10-20-25(23,24)16-13(17)5-2-6-14(16)18/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBZHNFQZANRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

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